molecular formula C16H15N7O2 B2918032 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1903877-89-3

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2918032
CAS RN: 1903877-89-3
M. Wt: 337.343
InChI Key: OTICAEWZBOFRIY-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with complex structures involving substituted benzamides have been synthesized and characterized, showing potential in various chemical transformations and applications. For instance, synthesis methodologies have been developed for substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are structurally complex and serve as foundational research for further chemical and pharmaceutical studies (Chau, Saegusa, & Iwakura, 1982).

Anticancer Activity

  • Research has developed novel compounds showing significant anticancer activity, indicating the potential utility of structurally complex benzamides in therapeutic applications. For example, certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones have been synthesized with remarkable antitumor activity against various cancer cell lines, illustrating the therapeutic research potential of compounds with similar structural motifs (Alafeefy et al., 2015).

Antibacterial Activity

  • Novel analogs of benzamide derivatives have been designed, synthesized, and assessed for their antibacterial activity, showcasing the potential of such compounds in addressing microbial resistance. For example, studies on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have identified promising antibacterial agents, indicating the relevance of research into benzamide derivatives for developing new antibiotics (Palkar et al., 2017).

Pharmacokinetics and Tissue Distribution

  • The pharmacokinetics and tissue distribution of novel ALK5 inhibitors with potential anti-fibrosis effects have been investigated, demonstrating the importance of such studies in drug development and therapeutic applications. This research contributes to our understanding of how structurally complex benzamides behave in biological systems and their potential therapeutic benefits (Kim et al., 2008).

Corrosion Inhibition

  • Studies on the synthesis and characterization of novel 5-substituted tetrazoles, including those with benzamide groups, have explored their application as corrosion inhibitors for mild steel in acidic media. This highlights the versatility of benzamide derivatives in industrial applications beyond their biomedical significance (Aouine et al., 2011).

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c24-15-8-11-6-12(4-5-14(11)19-20-15)18-16(25)10-2-1-3-13(7-10)23-9-17-21-22-23/h1-3,7-9,12H,4-6H2,(H,18,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTICAEWZBOFRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

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